molecular formula C19H20N4 B107623 Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- CAS No. 16018-07-8

Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl-

Cat. No. B107623
CAS RN: 16018-07-8
M. Wt: 304.4 g/mol
InChI Key: QBAKRCCLFFLYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. Piperazine has been used in a variety of research applications, including drug discovery, medicinal chemistry, and neuroscience.

Mechanism Of Action

Piperazine exerts its effects by interacting with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and GABA systems. Piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Biochemical And Physiological Effects

Piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria. Piperazine has also been shown to increase the activity of GABA, which can lead to sedation and muscle relaxation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using piperazine in lab experiments is its ability to interact with multiple biological targets. This makes it a useful tool for studying complex biological systems. However, one of the limitations of using piperazine is its potential toxicity. High doses of piperazine can cause seizures, convulsions, and other adverse effects.

Future Directions

There are several future directions for research involving piperazine. One area of interest is the development of new compounds that are based on the structure of piperazine. These compounds could be used to treat a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new methods for synthesizing piperazine that are more efficient and cost-effective. Finally, there is a need for further research on the potential toxicity of piperazine and its effects on the environment.

Synthesis Methods

Piperazine can be synthesized through several methods, including the reaction of 1,4-dichlorobutane with ammonia, the reaction of ethylene diamine with chloroacetic acid, and the reaction of ethylene oxide with ammonia. However, the most commonly used method for synthesizing piperazine is the reaction of 1,2-ethylenediamine with acetaldehyde.

Scientific Research Applications

Piperazine has been widely used in scientific research due to its ability to interact with various biological targets. It has been used in drug discovery efforts to identify new compounds that can be used to treat various diseases. Piperazine has also been used in medicinal chemistry to modify the properties of existing drugs, such as enhancing their bioavailability or reducing their toxicity.

properties

CAS RN

16018-07-8

Product Name

Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl-

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)quinolin-3-amine

InChI

InChI=1S/C19H20N4/c20-17-14-21-18-9-5-4-8-16(18)19(17)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13,20H2

InChI Key

QBAKRCCLFFLYCX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N

Other CAS RN

16018-07-8

synonyms

4-(4-Phenyl-1-piperazinyl)quinolin-3-amine

Origin of Product

United States

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